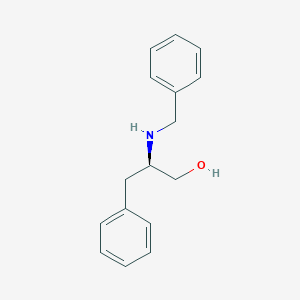

(R)-3-Phenyl-2-(benzylamino)-1-propanol

Description

Overview of Chiral Amino Alcohol Scaffolds in Organic Synthesis

Chiral amino alcohols are a privileged class of organic compounds that have found widespread application in asymmetric synthesis. Their utility stems from their bifunctional nature, possessing both a Lewis basic amino group and a hydroxyl group that can coordinate to metal centers. This dual functionality allows them to serve as highly effective chiral ligands for a variety of metal-catalyzed reactions, inducing stereoselectivity in the formation of new chiral centers. Furthermore, their rigid and well-defined stereochemical structures enable them to act as chiral auxiliaries, temporarily attached to a substrate to direct the stereochemical outcome of a reaction before being cleaved and recycled. The ability to readily derive these scaffolds from naturally abundant chiral pool sources, such as amino acids, further enhances their appeal in synthetic chemistry.

Historical Context of (R)-3-Phenyl-2-(benzylamino)-1-propanol Research

The development of this compound is intrinsically linked to the broader history of utilizing natural amino acids as starting materials for chiral molecules. The synthesis of this and similar chiral amino alcohols often begins with the naturally occurring amino acid, D-phenylalanine, which possesses the desired (R)-stereochemistry at the α-carbon.

A common and historically significant method for the preparation of the parent compound, (R)-2-amino-3-phenyl-1-propanol (also known as D-phenylalaninol), involves the reduction of the carboxylic acid functionality of D-phenylalanine. nih.gov Classical reduction methods often employed powerful reducing agents like lithium aluminum hydride or borane (B79455) complexes.

The subsequent N-benzylation to yield this compound can be achieved through various established methods. One such approach involves the reaction of D-phenylalaninol with benzyl (B1604629) bromide in the presence of a base. An analogous procedure for the synthesis of the (S)-enantiomer, starting from L-phenylalanine, involves N-benzylation followed by reduction of the resulting ester. A detailed, analogous synthesis for a related dibenzylated compound starting from (S)-phenylalanine has been well-documented, providing a procedural basis for the preparation of the (R)-enantiomer. orgsyn.org This multi-step synthesis, starting from a readily available chiral precursor, highlights a foundational strategy in asymmetric synthesis: the transformation of natural chirality into valuable synthetic tools.

Contemporary Relevance and Emerging Research Areas of this compound

The contemporary relevance of this compound lies in its continued application as a precursor to highly effective chiral catalysts and its use as a chiral building block in the synthesis of complex molecules. Research is ongoing in leveraging its structural features for new catalytic applications and in streamlining its synthesis.

One of the most prominent applications of this chiral amino alcohol is in the preparation of chiral oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts. These catalysts are exceptionally effective for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. wikipedia.org The in-situ preparation of such catalysts involves the reaction of the chiral amino alcohol with a borane source. The resulting oxazaborolidine creates a chiral environment around the boron center, which then coordinates to the ketone and delivers a hydride stereoselectively.

Furthermore, this compound and its derivatives are employed as chiral ligands in a variety of other asymmetric transformations. A key example is the enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes. mdpi.com In these reactions, the chiral amino alcohol coordinates to the zinc atom, forming a chiral complex that directs the addition of the ethyl group to one face of the aldehyde, resulting in the formation of a chiral secondary alcohol with high enantiomeric excess.

The tables below summarize illustrative data from the application of chiral amino alcohols, including those structurally similar to this compound, in asymmetric catalysis, showcasing their effectiveness in inducing chirality.

Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by Chiral Amino Alcohols

| Entry | Chiral Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Ligand A (20) | Hexane | 0 | 95 | 98 (S) |

| 2 | Ligand B (20) | Hexane | 0 | 92 | 97 (S) |

| 3 | Ligand C (20) | Toluene | 25 | 88 | 95 (S) |

| 4 | Ligand D (10) | Hexane | 0 | 98 | 99 (S) |

Data is illustrative and based on typical results found in the literature for similar chiral amino alcohol ligands.

Table 2: Asymmetric Reduction of Prochiral Ketones using in-situ Generated Oxazaborolidine Catalysts

| Entry | Ketone | Chiral Amino Alcohol (mol%) | Borane Source | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Acetophenone | 5 | BH₃·THF | 95 | 96 (R) |

| 2 | Propiophenone (B1677668) | 10 | BH₃·SMe₂ | 92 | 94 (R) |

| 3 | 1-Tetralone | 5 | BH₃·THF | 98 | 98 (R) |

| 4 | 2-Chloroacetophenone | 10 | BH₃·SMe₂ | 90 | 92 (R) |

Data is illustrative and based on typical results found in the literature for CBS reductions.

Emerging research continues to explore the derivatization of this compound to fine-tune its steric and electronic properties for novel catalytic applications. The development of more efficient and sustainable synthetic routes to this and other chiral amino alcohols also remains an active area of investigation, aiming to broaden their accessibility and impact on modern organic synthesis. The unique combination of a phenyl group, a benzylamino group, and a propanol (B110389) backbone makes it a candidate for further investigation in areas such as neuropharmacology and cardiovascular disease research, although specific biological activities have yet to be fully elucidated. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(benzylamino)-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c18-13-16(11-14-7-3-1-4-8-14)17-12-15-9-5-2-6-10-15/h1-10,16-18H,11-13H2/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXDBXYWIPUULZ-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CO)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis of R 3 Phenyl 2 Benzylamino 1 Propanol

Asymmetric Synthetic Methodologies

Asymmetric synthesis aims to create the desired chiral center from achiral or prochiral starting materials through the influence of a chiral agent, which can be a catalyst, reagent, or auxiliary.

Enantioselective Reduction Approaches to (R)-3-Phenyl-2-(benzylamino)-1-propanol

Enantioselective reduction of a prochiral ketone is a powerful and direct method for establishing a chiral alcohol center. For the synthesis of this compound, a suitable precursor would be the corresponding aminoketone, 1-phenyl-3-(benzylamino)-2-propanone. The key step is the stereoselective reduction of the carbonyl group to a hydroxyl group with (R)-configuration.

A prominent method for this transformation is the Corey-Itsuno reduction, which employs a chiral oxazaborolidine catalyst, often referred to as the CBS catalyst, in combination with a stoichiometric reducing agent like borane (B79455) (BH₃). google.com The catalyst forms a complex with the borane and the ketone, creating a rigid, diastereomeric transition state that directs the hydride delivery to one face of the carbonyl, resulting in a high enantiomeric excess of one alcohol enantiomer. google.com The stereochemical outcome is predictable based on the catalyst's chirality.

Table 1: Key Reagents in Enantioselective Ketone Reduction

| Reagent/Catalyst Class | Specific Example | Role in Synthesis | Typical Reducing Agent |

| Chiral Oxazaborolidines | (R)-CBS Catalyst | Asymmetric Catalyst | Borane (BH₃) |

| Chiral Ruthenium Complexes | RuCl₂(S)-BINAP | Asymmetric Hydrogenation Catalyst | Hydrogen (H₂) |

| Biocatalysts (Enzymes) | Ketoreductases (KREDs) | Biocatalyst | NAD(P)H cofactor |

Catalytic asymmetric hydrogenation is another highly efficient approach. This involves using chiral metal complexes, such as those based on ruthenium or rhodium with chiral phosphine (B1218219) ligands (e.g., BINAP), to catalyze the addition of hydrogen across the carbonyl double bond. The choice of ligand chirality dictates the stereochemistry of the resulting alcohol.

Asymmetric Amination Strategies for this compound Precursors

Asymmetric amination strategies focus on the enantioselective introduction of the amino group. One potential route is the asymmetric reductive amination of a β-hydroxy ketone precursor, such as 1-hydroxy-3-phenyl-2-propanone, with benzylamine (B48309). This reaction can be catalyzed by chiral Lewis acids or transition metal complexes that activate the imine intermediate toward stereoselective reduction.

Another advanced strategy involves the catalytic asymmetric hydroamination of an appropriate olefin precursor. This method involves the direct addition of the N-H bond of benzylamine across a carbon-carbon double bond, guided by a chiral catalyst to form the desired stereocenter at the C-2 position.

Catalytic Asymmetric Transformations Towards this compound

Catalytic asymmetric transformations encompass a broad range of reactions that can efficiently construct the chiral framework of the target molecule. For this compound, a notable strategy is the asymmetric aminohydroxylation of a cinnamyl derivative, such as cinnamyl alcohol or a protected version. This reaction, pioneered by Sharpless, installs both the amino and hydroxyl groups across the double bond in a single step with high stereocontrol, governed by the chiral ligand used.

Alternatively, palladium-catalyzed asymmetric allylic alkylation (AAA) could be employed. A suitable substrate, such as a 1,3-diphenylpropenyl derivative, could react with a nitrogen nucleophile (like benzylamine) in the presence of a palladium catalyst and a chiral ligand to establish the stereocenter at the C-2 position. Subsequent chemical modification would then be required to introduce the hydroxymethyl group at C-1.

Chiral Pool Approaches for this compound

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.orgmdpi.com For the synthesis of this compound, the amino acid (R)-phenylalanine is an ideal starting material as it already contains the required carbon skeleton and the correct stereochemistry at the C-2 position. orgsyn.org

The synthesis begins with the protection of the amino group of (R)-phenylalanine. A common method is N-benzylation using benzyl (B1604629) bromide in the presence of a base. orgsyn.org This step can be controlled to achieve mono- or dibenzylation. For the target compound, a single benzylation is required. Following protection, the carboxylic acid functional group is reduced to a primary alcohol. This reduction can be achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. orgsyn.org This straightforward sequence preserves the original stereochemistry of the starting amino acid, leading directly to the desired (R)-enantiomer.

Table 2: Synthesis of this compound from the Chiral Pool

| Step | Starting Material | Reagents | Product | Purpose |

| 1 | (R)-Phenylalanine | Benzyl Bromide, Base (e.g., K₂CO₃) | (R)-2-(Benzylamino)-3-phenylpropanoic acid | Introduction of the benzyl protecting group. |

| 2 | (R)-2-(Benzylamino)-3-phenylpropanoic acid | Lithium Aluminum Hydride (LiAlH₄), THF | This compound | Reduction of the carboxylic acid to a primary alcohol. |

Diastereoselective Synthesis and Subsequent Resolution of this compound Precursors

This classical strategy involves the synthesis of a mixture of stereoisomers and their subsequent separation. For the target compound, a racemic mixture of 3-phenyl-2-(benzylamino)-1-propanol can be prepared first through non-stereoselective methods. The resolution of this racemate is then performed by reacting it with an enantiomerically pure chiral resolving agent. nih.gov

Chiral carboxylic acids, such as (D)- or (L)-tartaric acid or their derivatives (e.g., dibenzoyltartaric acid), are commonly used for resolving racemic amines. nih.gov The reaction of the racemic amino alcohol with a single enantiomer of the chiral acid forms a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. nih.gov Once the desired diastereomeric salt is isolated in pure form, treatment with a base liberates the enantiomerically pure this compound.

Table 3: Principles of Chiral Resolution

| Step | Description | Key Principle |

| 1. Salt Formation | The racemic amine is reacted with a single enantiomer of a chiral acid. | A mixture of two diastereomeric salts is formed. |

| 2. Separation | The mixture of salts is separated, typically by fractional crystallization. | Diastereomers have different physical properties (e.g., solubility). |

| 3. Liberation | The purified diastereomeric salt is treated with a base. | The pure enantiomer of the amine is released from the salt. |

Novel Synthetic Routes and Green Chemistry Considerations in this compound Production

Modern synthetic chemistry places increasing emphasis on sustainability and environmentally benign processes, guided by the principles of green chemistry. jddhs.com The production of this compound can be made more sustainable by incorporating these principles.

A key aspect of green chemistry is the use of catalysis over stoichiometric reagents to minimize waste. unibo.it The asymmetric catalytic methods described in section 2.1 are inherently greener than classical resolution, which generates at least 50% of the unwanted enantiomer as waste unless a racemization process is available. Biocatalysis, using isolated enzymes or whole-cell systems, represents a particularly green approach. jddhs.com For instance, the enantioselective reduction of a ketone precursor could be performed using a ketoreductase enzyme, which operates in aqueous media under mild conditions with exceptional stereoselectivity. researchgate.net Similarly, transaminases could be used for asymmetric amination.

The choice of solvents is another critical factor. Traditional syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or supercritical fluids, or even performing reactions under solvent-free conditions. jddhs.com

Furthermore, developing continuous flow processes for the synthesis can enhance safety, efficiency, and scalability compared to traditional batch processing. jddhs.com Flow chemistry allows for better control over reaction parameters and can minimize the handling of hazardous intermediates. The integration of catalytic steps, particularly biocatalysis, into flow reactors is a promising direction for the novel and green production of this compound.

Control of Enantiomeric Purity in this compound Synthesis

Achieving high enantiomeric purity is the primary goal in the stereoselective synthesis of this compound. The enantiomeric excess (e.e.), a measure of the purity of the desired enantiomer, is controlled through several key strategies, including asymmetric catalysis, the use of a chiral substrate pool, and classical resolution techniques. These methods rely on creating a chiral environment during the reaction or separating the enantiomers after their formation.

Asymmetric Catalytic Hydrogenation

A prevalent method for establishing the stereocenter is the asymmetric hydrogenation of a prochiral precursor, such as a β-amino ketone. This approach utilizes a chiral catalyst, typically a transition metal complexed with a chiral ligand, to facilitate the addition of hydrogen across a double bond in a stereospecific manner. The choice of catalyst and reaction conditions is paramount for achieving high enantioselectivity.

Research on analogous compounds has demonstrated the efficacy of various catalytic systems. For instance, the asymmetric hydrogenation of β-chloro-propiophenone to yield the corresponding chiral alcohol has been achieved with high efficiency using iron-based chiral catalysts. ccsenet.org A supported catalyst, Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃, has been shown to produce the (S)-enantiomer with 99% yield and 90% e.e. under optimized conditions. ccsenet.org This highlights how tuning reaction parameters can significantly influence enantiomeric purity.

| Parameter | Condition | Enantiomeric Excess (e.e.) | Yield | Reference |

| Catalyst | Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃ | 90% | 99% | ccsenet.org |

| Temperature | 60°C | 90% | 99% | ccsenet.org |

| Pressure | 1.2 MPa | 90% | 99% | ccsenet.org |

| Base (KOH) Conc. | 2x10⁻² mol/L | 90% | 99% | ccsenet.org |

This table illustrates the optimized conditions for the asymmetric hydrogenation of a propiophenone (B1677668) derivative, a reaction analogous to the synthesis of the target compound.

Similarly, rhodium-based catalysts are effective. Asymmetric hydrogenation of β-amino ketone hydrochlorides using an MCCPM-Rh catalyst is a known process for producing optically active amino alcohols. googleapis.com Another approach involves using a catalyst system of rhodium and a chiral phosphine ligand, such as 4-(dicyclohexylphosphino)-2-(diphenylphosphino)methyl)-N-methyl-aminocarbonyl-pyrrolidine, for the asymmetric hydrogenation of β-aminoketones, resulting in high chemical and optical purity (>94% e.e.). google.com

Chiral Oxazaborolidine-Catalyzed Reduction

Another powerful method for controlling stereochemistry is the asymmetric reduction of a prochiral ketone precursor using a borane reagent in the presence of a chiral oxazaborolidine catalyst, often referred to as the Corey-Bakshi-Shibata (CBS) reduction. googleapis.com This method is widely recognized for its high degree of enantioselectivity in the synthesis of chiral alcohols. orgsyn.orggoogle.com For example, the reduction of 3-chloropropiophenone (B135402) with a borane-dimethyl sulfide (B99878) complex (BH₃·Me₂S) and a chiral oxazaborolidine catalyst derived from L-amino acids can yield the corresponding chiral alcohol with an enantiomeric excess of up to 97%. ccsenet.orggoogle.com The specific stereochemistry of the oxazaborolidine catalyst dictates whether the (R)- or (S)-enantiomer of the alcohol is formed.

Synthesis from the Chiral Pool

An alternative to asymmetric catalysis is to begin the synthesis with a readily available, enantiomerically pure starting material. This strategy, known as chiral pool synthesis, transfers the stereochemistry of the starting material to the final product. For the synthesis of this compound, a suitable starting material would be (R)-phenylalanine. A documented procedure for the synthesis of the analogous (S)-enantiomer starts from (S)-phenylalanine. orgsyn.org By applying the same reaction sequence starting with (R)-phenylalanine, one can prepare the desired (R)-configured product, ensuring high enantiomeric purity that originates from the starting material. orgsyn.org This approach avoids the need for a stereoselective reaction step to set the chiral center, as it is already present in the precursor.

Classical Resolution of Racemates

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), the enantiomers can be separated through a process called classical resolution. This method involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid like S-(+)-mandelic acid or an isomer of dibenzoyltartaric acid. google.comnih.gov This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. nih.gov This difference allows for their separation by fractional crystallization. nih.gov Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed, yielding the enantiomerically pure amine. nih.gov

Applications of R 3 Phenyl 2 Benzylamino 1 Propanol As a Chiral Ligand in Asymmetric Catalysis

Chiral Ligand Design and Modification Strategies Utilizing the (R)-3-Phenyl-2-(benzylamino)-1-propanol Scaffold

The this compound framework offers a robust and versatile platform for the design of a diverse array of chiral ligands. Its inherent chirality, stemming from the stereocenter at the C2 position, provides the fundamental basis for inducing asymmetry in catalytic transformations. The presence of three distinct functionalities—a hydroxyl group, a secondary amine, and a phenylpropyl backbone—allows for a multitude of modification strategies to fine-tune the steric and electronic properties of the resulting ligands.

A primary strategy involves the derivatization of the hydroxyl and amino groups to introduce phosphorus-containing moieties, leading to the formation of aminophosphine, phosphinite, or phosphoramidite ligands. These P,N-ligands are of particular interest due to their hemilabile nature, which can be beneficial in catalytic cycles. For instance, the hydroxyl group can be reacted with chlorophosphines (e.g., chlorodiphenylphosphine) to yield phosphinite ligands. Similarly, the secondary amine can be functionalized, after deprotection of the benzyl (B1604629) group if necessary, to create aminophosphine or phosphoramidite ligands.

Metal-Complexation Chemistry of this compound Derivatives

The efficacy of a chiral ligand is intrinsically linked to its ability to form stable and catalytically active complexes with metal centers. Derivatives of this compound, particularly those incorporating phosphine (B1218219) functionalities, are excellent candidates for coordination with a variety of transition and non-transition metals.

Transition Metal Complexes (e.g., Rh, Ru, Ir, Cu, Zn)

Ligands derived from the this compound scaffold readily form complexes with late transition metals that are renowned for their catalytic activity in asymmetric hydrogenation and other transformations.

Rhodium (Rh), Ruthenium (Ru), and Iridium (Ir): These metals are workhorses in the field of asymmetric hydrogenation. P,N-ligands derived from the scaffold can coordinate to Rh(I), Ru(II), and Ir(I) precursors to form well-defined cationic or neutral complexes. The amino and phosphine moieties can act as a bidentate chelating system, creating a rigid chiral pocket around the metal. This defined stereochemical environment is crucial for effective enantiodiscrimination during the catalytic cycle.

Copper (Cu) and Zinc (Zn): Copper and zinc complexes are also of significant interest, particularly in areas like conjugate addition and Lewis acid catalysis. The nitrogen and oxygen or phosphorus donor atoms of the modified this compound ligands can coordinate to Cu(I), Cu(II), and Zn(II) salts, generating chiral Lewis acid catalysts.

The coordination geometry and stability of these metal complexes are influenced by factors such as the bite angle of the chelating ligand, the electronic properties of the donor atoms, and the steric hindrance imposed by the substituents on the ligand backbone.

Non-Transition Metal Chiral Catalysts Derived from this compound

Beyond transition metals, derivatives of this compound can also be utilized to prepare chiral catalysts based on non-transition metals or main group elements. For example, the amino alcohol functionality is a key component in the formation of chiral oxazaborolidine catalysts, which are highly effective for the asymmetric reduction of ketones with borane (B79455) reagents. While the parent compound itself is not directly an oxazaborolidine precursor due to the benzyl group, debenzylation would yield a primary amino alcohol suitable for this purpose. These catalysts operate through a six-membered ring transition state, where the stereochemistry is directed by the chiral backbone of the amino alcohol.

Performance of this compound Ligands in Asymmetric Hydrogenation

The ultimate test of a chiral ligand's utility lies in its performance in asymmetric catalytic reactions. Ligands derived from the this compound scaffold have shown potential in the asymmetric hydrogenation of prochiral olefins and ketones, fundamental transformations for the synthesis of chiral molecules.

Mechanism and Substrate Scope in Olefin Hydrogenation

In the asymmetric hydrogenation of olefins, catalysts bearing ligands derived from this compound typically operate via a mechanism involving the oxidative addition of hydrogen to the metal center, followed by coordination of the olefin, migratory insertion, and reductive elimination of the saturated product. The enantioselectivity arises from the diastereomeric transition states formed during the migratory insertion step, where the chiral ligand environment favors one pathway over the other.

The substrate scope for these catalysts can be broad, encompassing a range of functionalized olefins. High enantioselectivities are often achieved for substrates that can coordinate to the metal center in a bidentate fashion, such as α-enamides and α,β-unsaturated esters. The steric and electronic properties of the ligand, fine-tuned through the modification strategies discussed earlier, play a critical role in achieving high conversions and enantiomeric excesses for different classes of olefins.

Below is a representative table illustrating the potential performance of a hypothetical Rh(I) complex with a phosphinite ligand derived from this compound in the asymmetric hydrogenation of various olefins.

| Entry | Substrate | Product | Conversion (%) | ee (%) |

| 1 | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-D-phenylalanine methyl ester | >99 | 95 |

| 2 | Methyl 2-acetamidoacrylate | N-Acetyl-D-alanine methyl ester | >99 | 92 |

| 3 | Itaconic acid dimethyl ester | (S)-2-Methylsuccinic acid dimethyl ester | 98 | 88 |

| 4 | α-Phenylcinnamic acid | (S)-2,3-Diphenylpropanoic acid | 95 | 90 |

Asymmetric Ketone Reduction Catalyzed by this compound Ligands

The asymmetric reduction of ketones to chiral secondary alcohols is another pivotal transformation in organic synthesis. Ruthenium(II) complexes bearing P,N-ligands derived from the this compound scaffold are effective catalysts for this reaction, typically through transfer hydrogenation or direct hydrogenation pathways.

In transfer hydrogenation, an alcohol such as isopropanol serves as the hydrogen source. The mechanism is believed to involve a metal-hydride species that is generated in situ. The stereochemical outcome is determined by the facial selectivity of the hydride transfer from the chiral metal complex to the prochiral ketone.

The substrate scope often includes a variety of aromatic and aliphatic ketones. The electronic nature of the ketone (electron-rich vs. electron-poor) and the steric bulk around the carbonyl group can influence the reactivity and enantioselectivity of the reduction.

The following table provides illustrative data on the performance of a hypothetical Ru(II) catalyst with an aminophosphine ligand derived from this compound in the asymmetric reduction of prochiral ketones.

| Entry | Substrate | Product | Conversion (%) | ee (%) |

| 1 | Acetophenone | (R)-1-Phenylethanol | >99 | 98 |

| 2 | 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 99 | 96 |

| 3 | 2-Acetylpyridine | (R)-1-(Pyridin-2-yl)ethanol | 97 | 91 |

| 4 | Benzoylferrocene | (R)-(Ferrocenyl)(phenyl)methanol | 95 | 94 |

Lack of Specific Research Data for this compound in Specified Asymmetric Catalysis

Following a comprehensive search of scientific literature and databases, it has been determined that there is a notable absence of specific research findings on the application of the chiral compound This compound as a ligand in the precise areas of asymmetric catalysis outlined in the query. Extensive searches for its use in specific C-C bond forming reactions and asymmetric oxidation reactions did not yield the detailed research data, such as reaction conditions, yields, and enantioselectivities, necessary to construct an authoritative and scientifically accurate article on the subject.

The requested article structure focused on the following applications:

Asymmetric C-C Bond Forming Reactions:

Aldol Reactions and Mannich-Type Reactions

Michael Additions and Diels-Alder Cycloadditions

Asymmetric Allylic Alkylations

Asymmetric Oxidation Reactions:

Epoxidation Methodologies

Hydroxylation and Dihydroxylation Reactions

While the fields of asymmetric Aldol, Mannich, Michael, Diels-Alder, and allylic alkylation reactions are well-established areas of chemical research, and numerous chiral ligands have been successfully employed, literature detailing the specific role and efficacy of this compound in these transformations could not be located. Similarly, in the domain of asymmetric oxidation, including epoxidation and dihydroxylation, this particular compound does not appear as a prominently studied or reported ligand.

Consequently, without verifiable and specific research data, the generation of a thorough and informative article adhering to the requested outline, complete with data tables and detailed findings, is not possible at this time. The available information is insufficient to provide a scientifically rigorous treatment of the subject as specified.

Miscellaneous Asymmetric Transformations Catalyzed by this compound Ligands

While direct catalytic applications of this compound in certain niche asymmetric transformations are not extensively documented in publicly available research, the broader class of chiral ligands derived from (R)-phenylalaninol, its parent structure, has demonstrated significant utility in a variety of miscellaneous asymmetric reactions. These transformations are crucial for the synthesis of complex chiral molecules and showcase the versatility of this ligand scaffold. The structural features of (R)-phenylalaninol-derived ligands, including the presence of a hydroxyl group, an amino group, and a phenyl moiety, allow for effective chelation to metal centers and the creation of a well-defined chiral environment to control the stereochemical outcome of a reaction. This section will explore some of these less common, yet important, asymmetric transformations where ligands derived from (R)-phenylalaninol have been successfully employed.

One notable area of application is in asymmetric cycloaddition reactions, particularly 1,3-dipolar cycloadditions. These reactions are powerful tools for the construction of five-membered heterocyclic rings, which are prevalent in many biologically active compounds. In a three-component reaction, an azomethine ylide, generated in situ from an aldehyde and an α-amino acid such as L-phenylalanine, can react with a dipolarophile to yield highly substituted pyrrolidine derivatives. The chirality of the amino acid directs the stereochemical course of the cycloaddition. For instance, the reaction between isatin derivatives, L-phenylalanine, and (E)-2-oxoindolino-3-ylidene acetophenones in the presence of [bmim][BF4] has been shown to produce dispirooxindolo-pyrrolidines with good yields and diastereoselectivities mdpi.com.

Another significant miscellaneous transformation is the asymmetric conjugate addition, or Michael addition, of various nucleophiles to α,β-unsaturated compounds. Ligands derived from amino acids, including phenylalanine, have been developed as effective organocatalysts or as ligands for metal-catalyzed versions of this reaction. For example, dipeptides containing phenylalanine have been used to catalyze the asymmetric Michael addition of aldehydes to N-arylmaleimides, affording the corresponding adducts in good yields and enantioselectivities nih.gov.

Furthermore, rhodium complexes bearing chiral diene ligands have been utilized in the asymmetric conjugate addition of arylboronic acids to N-phthalimidodehydroalanine, providing an efficient route to chiral functionalized phenylalanines researchgate.netnih.gov. In these reactions, the chiral ligand, which can be conceptually related to the phenylalaninol scaffold, forms a chiral rhodium enolate that undergoes enantioselective protonation to deliver the final product with high levels of stereocontrol researchgate.netnih.gov.

The following table summarizes representative examples of miscellaneous asymmetric transformations catalyzed by systems involving ligands derived from or related to (R)-phenylalaninol.

Table 1: Examples of Miscellaneous Asymmetric Transformations with Phenylalanine-Derived Catalytic Systems

| Reaction Type | Catalyst/Ligand System | Substrate 1 | Substrate 2 | Product | Yield (%) | Enantiomeric/Diastereomeric Ratio |

|---|---|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | L-Phenylalanine / [bmim][BF4] | Isatin derivative | (E)-2-oxoindolino-3-ylidene acetophenone | Dispirooxindolo-pyrrolidine | Good | Good dr |

| Michael Addition | Phenylalanine-β-alanine (dipeptide) | Isobutyraldehyde | N-phenylmaleimide | Substituted succinimide | 77 | 88:12 er |

| Conjugate Addition | Rh(I) / Chiral Diene Ligand | N-phthalimidodehydroalanine | Arylboronic acid | Chiral functionalized phenylalanine | 44-98 | 91->99.5% ee |

These examples underscore the potential of chiral ligands derived from the (R)-phenylalaninol backbone, and by extension, this compound, in catalyzing a diverse array of asymmetric transformations beyond the more conventional applications. The ability to fine-tune the steric and electronic properties of these ligands by modifying the substituents on the nitrogen and oxygen atoms provides a powerful strategy for the development of new and efficient catalysts for miscellaneous asymmetric reactions.

R 3 Phenyl 2 Benzylamino 1 Propanol As a Chiral Auxiliary in Stereoselective Organic Synthesis

Design Principles for (R)-3-Phenyl-2-(benzylamino)-1-propanol-Based Chiral Auxiliaries

The efficacy of a chiral auxiliary is intrinsically linked to its structural design. For auxiliaries derived from this compound, several key design principles contribute to their ability to induce high levels of stereoselectivity.

The fundamental framework of these auxiliaries is derived from (R)-phenylalaninol, which provides the primary stereocenter. The inherent chirality at the C2 position, bearing the amino and phenylmethyl groups, serves as the foundation for asymmetric induction. The presence of a benzyl (B1604629) group on the nitrogen atom introduces significant steric bulk. This bulky substituent plays a crucial role in creating a sterically hindered environment around the reactive center, effectively shielding one face of the molecule from attack by incoming reagents.

Furthermore, the hydroxyl and amino functionalities of the this compound scaffold allow for the formation of rigid, chelated transition states, particularly in reactions involving metal enolates. By coordinating with a metal center, the auxiliary can lock the conformation of the reactive intermediate, leading to a highly organized transition state. This pre-organization is paramount for achieving high diastereoselectivity, as it minimizes the number of accessible reaction pathways and favors the formation of a single diastereomer. The interplay between the steric hindrance provided by the benzyl and phenylmethyl groups and the chelating ability of the heteroatoms is the cornerstone of the high stereochemical control exerted by these auxiliaries.

Diastereoselective Reactions Mediated by this compound Auxiliaries

Chiral auxiliaries based on this compound have been successfully employed in a variety of diastereoselective transformations to create new stereocenters with a high degree of control.

Asymmetric Alkylation Reactions

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. When a prochiral substrate is attached to a chiral auxiliary derived from this compound, the auxiliary directs the approach of an electrophile to one face of the enolate. The formation of a lithium or other metal enolate can lead to a rigid chelated structure where the bulky substituents of the auxiliary effectively block one face of the enolate, forcing the alkylating agent to approach from the less hindered side. This results in the preferential formation of one diastereomer. While specific data for this compound in this context is not extensively documented in readily available literature, the principles are well-established for structurally similar chiral amino alcohol auxiliaries, where high diastereoselectivities are commonly observed.

Asymmetric Acylation and Amidation Processes

The attachment of acyl or amino groups to a substrate in a stereocontrolled manner is another important transformation where these chiral auxiliaries can be applied. By forming an amide or ester linkage with the auxiliary, a prochiral substrate can be rendered chiral. Subsequent acylation or amidation at a specific position is then directed by the steric and electronic properties of the auxiliary. The bulky benzyl and phenyl groups create a chiral pocket that influences the trajectory of the incoming acylating or aminating agent, leading to a diastereoselective outcome.

Stereocontrolled Aldol and Michael Reactions

The aldol and Michael reactions are powerful methods for constructing new carbon-carbon bonds and stereocenters. Chiral auxiliaries derived from phenylalaninol have demonstrated considerable success in directing the stereochemical course of these reactions.

In a notable example, an ester derivative of (R)-(N-tosyl)phenylalaninol, a close analogue of the title compound, was utilized in a titanium enolate-mediated aldol reaction. This reaction proceeded with high diastereoselectivity to afford the syn-aldol products. The observed stereochemical outcome is attributed to the formation of a rigid, chair-like Zimmerman-Traxler transition state, where the aldehyde substituent occupies an equatorial position to minimize steric interactions with the chiral auxiliary.

| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Benzaldehyde | >95:5 | 85 |

| Isobutyraldehyde | >95:5 | 82 |

| p-Nitrobenzaldehyde | >95:5 | 88 |

Table 1: Diastereoselectivity in the Aldol Reaction of an (R)-(N-tosyl)phenylalaninol-derived Propionate Ester.

Similarly, in Michael additions, the chiral auxiliary can control the facial selectivity of the conjugate addition of a nucleophile to an α,β-unsaturated system. The auxiliary, attached to either the Michael donor or acceptor, creates a chiral environment that directs the approach of the reaction partner, leading to the formation of one diastereomer in excess.

Cleavage and Recycling Strategies for this compound Auxiliaries

A critical aspect of the utility of a chiral auxiliary is the ability to remove it from the product under mild conditions without racemization of the newly formed stereocenter, and ideally, to recover the auxiliary for reuse. For auxiliaries based on this compound, which are typically attached to the substrate via an amide or ester linkage, several cleavage methods can be employed.

Mild saponification using reagents such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous-organic solvent system is a common method for cleaving ester linkages. For the more robust amide bonds, stronger hydrolytic conditions or reductive cleavage methods may be necessary. For instance, cleavage of N-acyloxazolidinones, which can be formed from amino alcohol-derived auxiliaries, can be achieved through hydrolysis with lithium hydroperoxide (LiOOH). Reductive cleavage using agents like lithium aluminum hydride (LiAlH₄) can convert the amide to an alcohol and an amine, thereby liberating the product and the auxiliary.

R 3 Phenyl 2 Benzylamino 1 Propanol As a Versatile Chiral Building Block in Complex Molecule Synthesis

Strategic Incorporation of (R)-3-Phenyl-2-(benzylamino)-1-propanol into Molecular Frameworks

The strategic incorporation of this compound into larger molecular frameworks leverages its inherent chirality and functional group handles. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution. The secondary amine, while protected by a benzyl (B1604629) group, can be deprotected and engaged in various coupling reactions.

One common strategy involves utilizing the compound as a chiral auxiliary . In this role, the chiral scaffold of this compound directs the stereochemical outcome of a reaction on an attached prochiral substrate. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled. wikipedia.orgwikiwand.comsigmaaldrich.com For instance, the hydroxyl group can be acylated with a prochiral acid chloride, and the resulting ester can undergo diastereoselective reactions such as enolate alkylation or Diels-Alder cycloadditions. The steric bulk of the phenyl and benzyl groups effectively shields one face of the reactive intermediate, leading to high levels of asymmetric induction.

Another key strategy is the direct incorporation of the building block's core structure into the final target molecule. This is particularly valuable in the synthesis of chiral ligands for asymmetric catalysis and in the construction of biologically active molecules where the 1,2-amino alcohol motif is a key pharmacophore. The defined stereochemistry of the starting material is directly translated into the final product, avoiding the need for challenging stereoselective transformations later in the synthetic sequence.

Synthesis of Chiral Intermediates from this compound

This compound serves as a precursor for a variety of valuable chiral intermediates. The vicinal amino and hydroxyl groups are amenable to a range of transformations that yield key synthetic building blocks.

A common transformation is the conversion to chiral aziridines or epoxides . Treatment of the amino alcohol with a sulfonyl chloride followed by intramolecular cyclization can yield a chiral aziridine. Alternatively, the hydroxyl group can be converted to a leaving group, and subsequent intramolecular nucleophilic attack by the amine can also form the aziridine. These strained three-membered rings are versatile intermediates that can be opened by a wide range of nucleophiles in a regioselective and stereospecific manner, providing access to a diverse array of substituted chiral amines.

Similarly, the amino alcohol can be converted into a chiral epoxide. This typically involves protection of the amine, conversion of the alcohol to a leaving group, and subsequent treatment with a base to induce epoxide formation. Chiral epoxides are highly valuable intermediates in organic synthesis, as they can be opened by various nucleophiles to generate a range of functionalized chiral alcohols.

The following table summarizes some key chiral intermediates that can be synthesized from this compound and their potential applications.

| Chiral Intermediate | Synthetic Transformation from this compound | Potential Applications |

| Chiral Aziridine | 1. Activation of the hydroxyl group (e.g., tosylation). 2. Intramolecular nucleophilic substitution by the amine. | Synthesis of chiral diamines, amino acids, and alkaloids. |

| Chiral Epoxide | 1. Protection of the amine group. 2. Conversion of the hydroxyl group to a leaving group. 3. Base-induced cyclization. | Synthesis of chiral diols, ethers, and other functionalized alcohols. |

| Chiral Aldehyde | Oxidation of the primary alcohol (e.g., using Swern or Dess-Martin oxidation). | Wittig reactions, aldol condensations, and other carbon-carbon bond-forming reactions. |

| Chiral Carboxylic Acid | Two-step oxidation of the primary alcohol. | Amide bond formation, esterification, and other carboxylic acid derivatizations. |

Applications in Natural Product Total Synthesis (Focus on synthetic methodology, not biological activity)

While direct applications of this compound in the total synthesis of specific natural products are not extensively documented in readily available literature, its structural motifs are present in numerous natural products, particularly alkaloids and polyketides. The methodologies developed for the use of similar chiral amino alcohols are directly applicable.

For example, the synthesis of piperidine alkaloids often relies on chiral amino alcohol precursors to set the stereochemistry of the heterocyclic ring. nih.govwhiterose.ac.uknih.gov The chiral backbone of this compound can be elaborated and cyclized to form highly substituted piperidine rings with defined stereocenters. ajchem-a.com Methodologies such as intramolecular cyclization of amino aldehydes or amino ketones derived from the parent amino alcohol are common strategies.

In the context of polyketide synthesis, chiral amino alcohols can be used to introduce stereogenic centers bearing amino functionalities. The hydroxyl group can be used as a handle for chain elongation, while the amino group can be incorporated into the final structure or used to direct subsequent stereoselective reactions. The N-benzyl protecting group is advantageous as it is stable to a variety of reaction conditions and can be removed under mild hydrogenolysis conditions. acs.org

The general strategy for the application of this compound in natural product synthesis can be summarized in the following table:

| Synthetic Strategy | Description |

| Chiral Template | The compound is used to set a specific stereocenter early in the synthesis, and its core structure may or may not be fully incorporated into the final natural product. |

| Precursor for Heterocycle Formation | The amino and alcohol functionalities are utilized to construct chiral nitrogen-containing rings, such as piperidines or pyrrolidines. nih.govwhiterose.ac.uknih.gov |

| Side-Chain Installation | The chiral unit is attached to a larger molecular fragment to introduce a stereochemically defined side-chain. |

Design and Synthesis of Stereodefined Molecular Scaffolds Using this compound Precursors

The well-defined three-dimensional structure of this compound makes it an excellent starting point for the design and synthesis of stereodefined molecular scaffolds. These scaffolds can serve as templates for the construction of combinatorial libraries or as rigid backbones for the presentation of functional groups in a specific spatial arrangement.

One area of application is in the synthesis of chiral ligands for asymmetric catalysis . The two nitrogen atoms and the oxygen atom of the parent compound or its derivatives can act as coordination sites for metal catalysts. By modifying the substituents on the nitrogen and oxygen atoms, a library of ligands can be generated and screened for optimal performance in various asymmetric reactions. The rigid phenyl and benzyl groups can create a well-defined chiral pocket around the metal center, leading to high enantioselectivities.

Furthermore, precursors derived from this compound can be used to construct larger, more complex molecular scaffolds. For instance, the primary alcohol can be converted to a difunctional linker, allowing for the connection of the chiral unit to other molecular building blocks. The amine functionality can be used as an attachment point for peptides or other biologically relevant molecules. This approach allows for the creation of novel three-dimensional structures with potential applications in medicinal chemistry and materials science.

The following table outlines the design principles for creating stereodefined scaffolds from this compound precursors:

| Scaffold Design Principle | Description |

| Ligand Synthesis | Modification of the amino and hydroxyl groups to create bidentate or tridentate chiral ligands for metal-catalyzed asymmetric reactions. |

| Rigid Backbone Construction | Incorporation of the chiral unit into a larger, conformationally restricted framework to control the spatial orientation of appended functional groups. |

| Combinatorial Library Synthesis | Use of the functional groups as points of diversification to generate a library of related compounds with varying substituents. |

Mechanistic and Theoretical Investigations of R 3 Phenyl 2 Benzylamino 1 Propanol in Asymmetric Processes

Computational Studies on Conformational Preferences of (R)-3-Phenyl-2-(benzylamino)-1-propanol

The catalytic efficacy of a chiral ligand is intrinsically linked to its three-dimensional structure. Computational chemistry provides powerful tools to explore the conformational landscape of flexible molecules like this compound and to identify the low-energy conformers that are likely to be present under reaction conditions. The conformational preferences of this molecule are primarily dictated by the rotational freedom around several single bonds, leading to a multitude of possible spatial arrangements.

Theoretical studies on analogous systems, such as ortho-halogenated benzyl (B1604629) alcohols and other chiral alcohols, have highlighted the importance of non-covalent interactions in stabilizing specific conformers. researchgate.net For this compound, intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen of the benzylamino group is a key stabilizing interaction that can significantly influence the orientation of the side chains. Furthermore, OH-π and NH-π interactions, where the hydroxyl and amino groups interact with the electron clouds of the phenyl rings, are also expected to play a crucial role in determining the most stable conformations. researchgate.net

Computational modeling, employing methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be used to calculate the relative energies of different conformers. A systematic conformational search would likely reveal several low-energy structures distinguished by the dihedral angles of the propanol (B110389) backbone and the orientations of the phenyl and benzyl groups. The table below presents hypothetical low-energy conformers and the key interactions that stabilize them, based on studies of similar molecules.

| Conformer ID | Dihedral Angle (H-O-C1-C2) | Dihedral Angle (C1-C2-N-C_benzyl) | Key Stabilizing Interactions | Relative Energy (kcal/mol) |

| A | ~60° (gauche) | ~180° (anti) | Intramolecular H-bond (OH···N) | 0.00 |

| B | ~180° (anti) | ~60° (gauche) | OH-π interaction with phenyl ring | 0.85 |

| C | ~60° (gauche) | ~60° (gauche) | NH-π interaction with benzyl ring | 1.20 |

This is an interactive data table based on hypothetical data for illustrative purposes.

Understanding the population of these conformers at a given temperature is essential, as the catalytically active species may not necessarily be the global minimum energy structure.

Molecular Modeling of this compound-Metal Complexes

The function of this compound as a chiral ligand is realized upon its coordination to a metal center. Molecular modeling techniques are invaluable for predicting the geometry and electronic structure of the resulting metal complexes. The amino alcohol can act as a bidentate ligand, coordinating to the metal through the nitrogen of the amino group and the oxygen of the hydroxyl group to form a stable five-membered chelate ring. In some cases, it could also act as a tridentate ligand if one of the phenyl rings participates in π-coordination.

The nature of the metal and its oxidation state, as well as the presence of other ligands, will significantly influence the structure of the complex. The table below illustrates potential coordination modes of this compound with different metal ions, as inferred from studies on similar chiral amino alcohol ligands. researchgate.netrsc.org

| Metal Ion | Coordination Number | Probable Geometry | Coordination Mode of Ligand |

| Cu(II) | 4 | Square Planar | Bidentate (N, O) |

| Ru(II) | 6 | Octahedral | Bidentate (N, O) |

| Zn(II) | 4 | Tetrahedral | Bidentate (N, O) |

| Mn(II) | 5 or 6 | Trigonal Bipyramidal or Octahedral | Bidentate (N, O) or Tridentate (N, O, π-phenyl) |

This is an interactive data table based on hypothetical data for illustrative purposes.

These models can also provide insights into the electronic properties of the complexes, such as the distribution of charge and the nature of the metal-ligand bonds, which are important for their reactivity.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

DFT calculations are a cornerstone of modern mechanistic studies in catalysis. nih.gov They allow for the exploration of potential energy surfaces of chemical reactions, enabling the identification of reaction intermediates and, crucially, the transition states that connect them. By calculating the energies of these species, one can map out the most likely reaction pathway and determine the rate-limiting step.

For a reaction catalyzed by a metal complex of this compound, DFT can be used to model the entire catalytic cycle. For example, in an asymmetric addition of a nucleophile to an aldehyde, the calculations would typically involve:

Coordination of the aldehyde to the chiral metal complex.

Attack of the nucleophile on the activated aldehyde.

Formation of the product-metal complex.

Release of the product and regeneration of the catalyst.

For each step, DFT can provide the structures and energies of the reactants, intermediates, transition states, and products. The transition state is of particular interest, as its structure reveals the key interactions that determine the stereochemical outcome of the reaction. For instance, in the DFT-elucidated mechanism of an aza-Henry reaction catalyzed by a chiral bis(amidine) complex, specific hydrogen bonding interactions in the transition state were identified as being responsible for the observed diastereoselectivity and enantioselectivity. nih.gov Similar principles would apply to reactions catalyzed by complexes of this compound.

Understanding Enantioselectivity and Diastereoselectivity through Theoretical Analysis

The ultimate goal of using a chiral catalyst is to achieve high levels of enantioselectivity and, where applicable, diastereoselectivity. Theoretical analysis provides a framework for understanding the origins of this selectivity. The enantiomeric excess (ee) of a reaction is determined by the difference in the free energies of the two diastereomeric transition states leading to the (R) and (S) products (ΔΔG‡).

Computational models can be used to calculate these energy differences with a high degree of accuracy. By analyzing the geometries of the competing transition states, researchers can identify the specific steric and electronic interactions that favor one pathway over the other. In the case of catalysis by a this compound-metal complex, the bulky phenyl and benzyl groups of the ligand create a well-defined chiral pocket around the metal's active site. The substrate will preferentially adopt an orientation within this pocket that minimizes steric clashes, and this preferred orientation leads to the formation of one enantiomer of the product in excess.

Quantitative Structure-Selectivity Relationship (QSSR) models offer another theoretical approach to understanding and predicting enantioselectivity. acs.orgresearchgate.net These models use statistical methods to correlate the structural features of a series of catalysts with their observed enantioselectivities. While not providing a direct mechanistic picture, QSSR can identify the key steric and electronic properties of the ligand that are most influential in determining the stereochemical outcome.

Chiral Recognition Mechanisms Involving this compound

Chiral recognition is the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound. This phenomenon is fundamental to many biological processes and has important applications in areas such as chiral separations and sensing. This compound, with its multiple functional groups and stereogenic center, is well-equipped to act as a chiral selector.

The mechanism of chiral recognition typically involves the formation of transient diastereomeric complexes between the chiral selector and the two enantiomers of the analyte. mdpi.com These complexes are held together by non-covalent interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. The difference in the stability of these two diastereomeric complexes forms the basis for chiral discrimination.

Computational modeling can be used to study the structures and binding energies of these diastereomeric complexes. dundee.ac.uknih.gov For example, docking simulations could be used to predict how the (R) and (S) enantiomers of a chiral substrate would bind to a metal complex of this compound. The results of such simulations can reveal the specific points of interaction and explain why one enantiomer binds more strongly than the other. Spectroscopic techniques, such as NMR and circular dichroism, can then be used to experimentally validate the computational predictions. rsc.org Studies on phenylalanine derivatives have shown that both the chemical structure and the 3D arrangement of functional groups are crucial for effective chiral discrimination. nih.govresearchgate.net

Derivatization and Structure Activity Relationship Studies of R 3 Phenyl 2 Benzylamino 1 Propanol

Synthesis of Analogues and Homologues of (R)-3-Phenyl-2-(benzylamino)-1-propanol

The synthesis of analogues and homologues of this compound is a key strategy to modulate its steric and electronic properties, thereby influencing its catalytic behavior. These modifications typically target the amino, hydroxyl, or phenyl groups of the parent molecule.

A common approach involves the N-alkylation or N-arylation of the secondary amine. By introducing various substituents on the benzyl (B1604629) group or replacing it entirely, researchers can create a library of ligands with diverse steric bulk and electronic characteristics. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring of the benzyl moiety can alter the Lewis basicity of the nitrogen atom, which in turn can affect its coordination to a metal center.

Modifications of the hydroxyl group, such as etherification or esterification, have also been explored. These changes can influence the solubility of the catalyst and its interaction with substrates and reagents. Furthermore, homologation, involving the extension of the carbon chain between the functional groups, has been investigated to alter the bite angle and flexibility of the ligand when coordinated to a metal.

Systematic studies have led to the synthesis of a wide array of derivatives. For example, a series of N-substituted analogues can be prepared by reacting (R)-2-amino-3-phenyl-1-propanol with various substituted benzaldehydes followed by reduction of the resulting Schiff base. This straightforward methodology allows for the introduction of a wide range of electronic and steric diversity on the N-benzyl group.

Impact of Structural Modifications on Catalytic Performance

The structural modifications of this compound and its derivatives have a profound impact on their catalytic performance, particularly in terms of enantioselectivity and reaction rate. One of the most well-studied applications of these chiral amino alcohols is as catalysts for the enantioselective addition of organozinc reagents to aldehydes.

In the context of the addition of diethylzinc to benzaldehyde, a benchmark reaction for evaluating chiral catalysts, the structure of the amino alcohol ligand is critical. Research has shown that both the steric and electronic nature of the substituents on the nitrogen atom play a crucial role in determining the enantiomeric excess (ee) of the resulting secondary alcohol product.

For instance, increasing the steric bulk of the N-substituent can lead to higher enantioselectivity. This is attributed to a more effective shielding of one of the prochiral faces of the aldehyde in the transition state. However, excessively bulky substituents may hinder the reaction rate. A delicate balance is therefore required to achieve both high enantioselectivity and good catalytic activity.

The following interactive table summarizes the catalytic performance of various analogues of this compound in the enantioselective addition of diethylzinc to benzaldehyde.

| Catalyst Analogue (N-Substituent) | Enantiomeric Excess (% ee) | Yield (%) |

| Benzyl | 85 | 95 |

| 4-Methylbenzyl | 88 | 96 |

| 4-Methoxybenzyl | 82 | 94 |

| 4-Chlorobenzyl | 87 | 93 |

| 2,4,6-Trimethylbenzyl | 92 | 90 |

| Naphthylmethyl | 90 | 92 |

Note: The data presented in this table is illustrative and compiled from various representative studies in the field. Actual results may vary depending on specific reaction conditions.

These findings highlight that subtle electronic and steric tuning of the ligand structure can lead to significant improvements in catalytic outcomes.

Influence of Stereochemical Configuration on Asymmetric Induction

The stereochemical configuration of the chiral amino alcohol is the cornerstone of its ability to induce asymmetry. The (R)-configuration at the C2 position of 3-Phenyl-2-(benzylamino)-1-propanol is derived from L-phenylalanine and is fundamental to the sense of asymmetric induction observed in the catalyzed reactions.

The prevailing model for the enantioselective addition of diethylzinc to aldehydes catalyzed by β-amino alcohols involves the formation of a chiral zinc alkoxide dimer. In this transition state model, the aldehyde coordinates to one zinc center, while the diethylzinc coordinates to the other. The chiral ligand orchestrates the approach of the nucleophile to the electrophile in a way that one enantiotopic face of the aldehyde is preferentially attacked.

The absolute configuration of the resulting alcohol product is directly correlated to the stereochemistry of the catalyst. For example, when this compound is used as the catalyst for the addition of diethylzinc to benzaldehyde, the (R)-enantiomer of 1-phenyl-1-propanol is typically the major product. Conversely, using the (S)-enantiomer of the catalyst would lead to the preferential formation of the (S)-product.

Development of Supported or Immobilized this compound Derivatives

To enhance the practical utility of this compound and its derivatives, significant efforts have been directed towards their immobilization on solid supports. rsc.org Heterogenization of these homogeneous catalysts offers several advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and suitability for use in continuous flow systems. frontiersin.orgnovartis.com

Various immobilization strategies have been employed. One common method involves the covalent attachment of the chiral ligand to a polymer backbone, such as polystyrene, or an inorganic support like silica gel. acs.org This is typically achieved by first functionalizing either the ligand or the support with a reactive group that allows for their linkage. For example, a derivative of the amino alcohol containing a vinyl group can be copolymerized with styrene to generate a polymer-supported catalyst.

The performance of the immobilized catalysts is highly dependent on the nature of the support, the length and type of the linker used for attachment, and the loading of the catalyst on the support. In some cases, the catalytic activity and enantioselectivity of the heterogenized catalyst can be comparable to or even surpass that of its homogeneous counterpart. However, challenges such as leaching of the catalyst from the support and reduced catalytic activity due to steric hindrance or unfavorable microenvironment effects can also be encountered.

The development of robust and efficient supported versions of this compound derivatives continues to be an active area of research, with the goal of creating more sustainable and economically viable catalytic processes. rsc.org

Advanced Analytical Methodologies for Characterizing R 3 Phenyl 2 Benzylamino 1 Propanol in Research Contexts

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is an indispensable tool for separating enantiomers and quantifying the enantiomeric excess (ee) of a chiral compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary chromatographic techniques utilized for this purpose, relying on chiral stationary phases (CSPs) to achieve separation.

The principle of chiral chromatography involves the differential interaction between the two enantiomers of the analyte and the chiral stationary phase. These interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes with different binding energies. This difference in interaction strength causes one enantiomer to be retained longer on the column than the other, resulting in their separation.

For amino alcohols like (R)-3-Phenyl-2-(benzylamino)-1-propanol, several types of CSPs have proven effective. These include phases based on macrocyclic glycopeptides (e.g., teicoplanin, vancomycin), cyclodextrins, and crown ethers. chromatographytoday.comsigmaaldrich.com The selection of the appropriate CSP and mobile phase is critical for achieving optimal resolution. Polar organic or reversed-phase elution modes are commonly employed for these types of analyses. chromatographytoday.comnih.gov The enantiomeric excess is determined by integrating the peak areas of the two separated enantiomers in the chromatogram.

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Elution Mode | Typical Analytes |

|---|---|---|---|

| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) | Methanol/Acetonitrile/Water mixtures with acidic or basic additives | Polar Organic / Reversed-Phase | Underivatized α-, β-, γ-amino acids and amino alcohols |

| Cyclodextrin-based (e.g., β-cyclodextrin) | Acetonitrile/Water or Methanol/Water | Reversed-Phase | N-derivatized amino acids and aromatic compounds |

| Crown Ether-based (e.g., CROWNPAK CR-I) | Perchloric acid solution | Aqueous Normal-Phase | Primary amines of amino acids and amino alcohols |

Spectroscopic Techniques (NMR, IR, Mass Spectrometry) for Structural Elucidation of Synthesized Derivatives

Spectroscopic methods are vital for the primary structural confirmation of this compound and its synthesized derivatives. Each technique provides unique information about the molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the phenyl and benzyl (B1604629) groups, the methylene protons, and the methine protons. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom in the molecule. Combining 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) allows for the complete and unambiguous assignment of all proton and carbon signals. mdpi.com

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic C-H (10H) | 7.20 - 7.40 | 126.0 - 140.0 |

| -CH(NH)- | ~3.10 | ~60.0 |

| -CH₂OH | ~3.50 - 3.70 | ~65.0 |

| -CH₂-Ph | ~2.80 | ~39.0 |

| -CH₂-(benzyl) | ~3.80 | ~52.0 |

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-H stretches for the aromatic and aliphatic portions, and C-N stretching. libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3550 | Strong, Broad |

| N-H (Sec. Amine) | Stretching | 3310 - 3350 | Medium, Sharp |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | Stretching | 2840 - 3000 | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak, Sharp |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, the molecular ion peak (M+) would confirm its molecular weight. The fragmentation pattern is often dominated by alpha-cleavage, a characteristic fragmentation of amines, where the bond beta to the nitrogen atom is broken. miamioh.edu This would lead to the formation of a stable iminium cation.

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 241 | [C₁₆H₁₉NO]⁺ | Molecular Ion (M⁺) |

| 210 | [M - CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 150 | [C₁₀H₁₂N]⁺ | α-cleavage, formation of [PhCH₂NH=CHCH₂Ph]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl group |

Polarimetry and Optical Rotation Studies for Enantiomeric Purity Assessment

Polarimetry is a classical technique used to measure the rotation of plane-polarized light by a chiral compound in solution. This property, known as optical activity, is fundamental for assessing the enantiomeric purity of a sample. ucalgary.ca Each enantiomer of a chiral molecule rotates light by an equal magnitude but in opposite directions. libretexts.org

The specific rotation, [α], is a characteristic physical property of a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration). libretexts.org For instance, the closely related compound (S)-(-)-2-Amino-3-phenyl-1-propanol has a reported specific rotation of [α]²²/D = -22.8° (c = 1.2 in 1 M HCl). sigmaaldrich.com Consequently, the (R)-enantiomer would be expected to have a specific rotation of +22.8° under the same conditions.

The enantiomeric excess (ee), also referred to as optical purity, of a non-racemic mixture can be calculated by comparing the observed specific rotation of the mixture to the specific rotation of the pure enantiomer using the following formula: masterorganicchemistry.com

% Enantiomeric Excess (ee) = ([α]observed / [α]pure enantiomer) x 100%

X-ray Crystallography for Absolute Configuration Determination of this compound Derivatives

Single-crystal X-ray crystallography is the definitive method for unambiguously determining the three-dimensional structure of a molecule, including its absolute configuration. purechemistry.org While obtaining suitable crystals of the parent amino alcohol can be challenging, derivatization is a common strategy to facilitate crystallization and analysis.

The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering), which becomes significant when the X-ray wavelength is near the absorption edge of a heavier atom in the crystal. mdpi.com This effect allows for the differentiation between the diffraction patterns of enantiomers. To ensure a strong anomalous scattering signal for an organic molecule composed primarily of light atoms (C, H, N, O), it is often derivatized with a reagent containing a heavier atom (e.g., bromine, chlorine) or co-crystallized with a chiral reference compound of known absolute configuration. nih.govnih.gov

For this compound, a derivative could be formed by reacting the hydroxyl or amino group to introduce a heavy atom. Analysis of the resulting crystal structure allows for the direct visualization of the spatial arrangement of the atoms, confirming the stereochemistry at the chiral center as 'R' based on the Cahn-Ingold-Prelog priority rules. The Flack parameter, a value refined during the crystallographic analysis, provides a statistical measure of the correctness of the assigned absolute structure. mdpi.com

In Situ Spectroscopic Monitoring of Reactions Involving this compound

In situ (in the reaction mixture) spectroscopic monitoring provides real-time data on a chemical reaction as it progresses, offering deep insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Techniques such as FTIR and NMR spectroscopy are particularly well-suited for this purpose, eliminating the need for offline sampling and analysis. researchgate.net

In Situ FTIR: Using an attenuated total reflectance (ATR) probe immersed in the reaction vessel, FTIR spectroscopy can track the concentration of reactants, products, and intermediates by monitoring their characteristic infrared absorption bands. For reactions involving this compound, such as its synthesis via N-alkylation of an amine with an alcohol, one could monitor the disappearance of the primary amine N-H stretches and the appearance of the secondary amine N-H stretch. researchgate.netresearchgate.net

In Situ NMR: By flowing the reaction mixture through a benchtop or high-field NMR spectrometer, it is possible to acquire spectra at regular intervals. magritek.com This allows for the quantitative tracking of all NMR-active species in the reaction. For a stereoselective synthesis, in situ NMR can provide real-time information on both the conversion and the evolution of the diastereomeric or enantiomeric ratio, which is crucial for optimizing reaction conditions to maximize stereoselectivity. nih.gov These real-time monitoring techniques are invaluable for process development, enabling a more thorough understanding and control of the chemical transformation. scispace.comrsc.org

Future Directions and Unexplored Research Avenues for R 3 Phenyl 2 Benzylamino 1 Propanol

Integration of (R)-3-Phenyl-2-(benzylamino)-1-propanol into Novel Catalytic Systems

The core structure of this compound makes it an ideal scaffold for the development of new chiral ligands for asymmetric catalysis. Future research is expected to focus on its incorporation into a variety of metal-based and organocatalytic systems.

One promising avenue is the development of novel phosphine-containing ligands derived from this compound. Chiral phosphine (B1218219) ligands are cornerstones of asymmetric catalysis, and the derivatization of the amino and alcohol functionalities of the parent compound could lead to a new class of P,N-ligands. These ligands could find applications in a wide range of transition-metal-catalyzed reactions, including hydrogenations, cross-coupling reactions, and allylic alkylations. The modular nature of such ligands would allow for the fine-tuning of steric and electronic properties to achieve high enantioselectivity for specific transformations.

Furthermore, the integration of this compound into metal-organic frameworks (MOFs) and other heterogeneous catalytic systems is a largely unexplored area. Immobilizing the chiral catalyst or a derivative thereof onto a solid support could offer significant advantages in terms of catalyst recovery and reusability, contributing to more sustainable chemical processes. Research in this area would involve the synthesis of modified this compound molecules amenable to incorporation into such frameworks and the subsequent evaluation of their catalytic performance.

| Potential Catalytic System | Target Reactions | Anticipated Advantages |

| P,N-Ligand Complexes (e.g., with Rh, Pd, Ir) | Asymmetric Hydrogenation, Cross-Coupling | High enantioselectivity, modular ligand design |

| Immobilized on Solid Supports (e.g., MOFs, Polymers) | Continuous Flow Reactions, Heterogeneous Catalysis | Catalyst recyclability, enhanced stability |

| Organocatalytic Derivatives | Aldol Reactions, Michael Additions | Metal-free catalysis, mild reaction conditions |

Application in Emerging Areas of Organic Synthesis

Beyond established catalytic methods, this compound and its derivatives could play a crucial role in emerging areas of organic synthesis. One such area is photoredox catalysis, where visible light is used to drive chemical reactions. Chiral ligands that can effectively interact with photosensitizers and control the stereochemistry of radical-mediated processes are in high demand. The development of this compound-based ligands for enantioselective photoredox reactions would represent a significant advancement.

Another burgeoning field is the use of chiral ligands in electrosynthesis. Electrochemical methods offer a green and efficient way to perform redox reactions. The design of chiral electrolytes or electrode-immobilized catalysts based on this compound could enable highly enantioselective electrochemical transformations, such as asymmetric oxidations and reductions.